molecular formula C16H28 B011467 Cyclohexadeca-1,9-diene CAS No. 110028-14-3

Cyclohexadeca-1,9-diene

Cat. No. B011467
M. Wt: 220.39 g/mol
InChI Key: QCSDLMPAQMQZOE-FMGPEAFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexadeca-1,9-diene (CHD) is a cyclic hydrocarbon with a molecular formula of C16H24. It is a colorless liquid that is insoluble in water and soluble in organic solvents. CHD has been the subject of scientific research due to its unique structure and properties.

Mechanism Of Action

Cyclohexadeca-1,9-diene has been shown to exhibit anti-inflammatory and analgesic properties. It is believed to work by inhibiting the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). Cyclohexadeca-1,9-diene has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.

Biochemical And Physiological Effects

Cyclohexadeca-1,9-diene has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Cyclohexadeca-1,9-diene has also been shown to have antitumor activity in vitro and in vivo, although the exact mechanism of action is not yet fully understood.

Advantages And Limitations For Lab Experiments

One advantage of using Cyclohexadeca-1,9-diene in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, Cyclohexadeca-1,9-diene can be difficult to purify due to its low solubility in water. Additionally, its low boiling point and high reactivity can make it challenging to handle in certain experimental conditions.

Future Directions

There are several potential future directions for research on Cyclohexadeca-1,9-diene. One area of interest is its potential as a therapeutic agent for inflammatory and autoimmune diseases. Further studies are needed to determine the optimal dosage and administration route for Cyclohexadeca-1,9-diene in these conditions. Another area of interest is the development of new synthetic methods for Cyclohexadeca-1,9-diene and its derivatives, which could lead to the discovery of new compounds with novel properties and applications. Overall, Cyclohexadeca-1,9-diene is a versatile compound that has the potential to contribute to a wide range of scientific fields.

Synthesis Methods

Cyclohexadeca-1,9-diene can be synthesized through various methods, including the Diels-Alder reaction, the Birch reduction, and the Wurtz coupling. The Diels-Alder reaction involves the reaction of cyclopentadiene with an alkene, while the Birch reduction involves the reduction of benzene with sodium in liquid ammonia. The Wurtz coupling involves the reaction of two alkyl halides with sodium metal.

Scientific Research Applications

Cyclohexadeca-1,9-diene has been studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a starting material for the synthesis of various organic compounds, such as cyclohexene, cyclohexadiene, and cyclooctatetraene. Cyclohexadeca-1,9-diene has also been used in the preparation of polymers, resins, and adhesives.

properties

CAS RN

110028-14-3

Product Name

Cyclohexadeca-1,9-diene

Molecular Formula

C16H28

Molecular Weight

220.39 g/mol

IUPAC Name

(1E,9E)-cyclohexadeca-1,9-diene

InChI

InChI=1S/C16H28/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,15-16H,3-14H2/b2-1+,16-15+

InChI Key

QCSDLMPAQMQZOE-FMGPEAFSSA-N

Isomeric SMILES

C1CC/C=C/CCCCCC/C=C/CCC1

SMILES

C1CCCC=CCCCCCCC=CCC1

Canonical SMILES

C1CCCC=CCCCCCCC=CCC1

Pictograms

Irritant

synonyms

TRANS CIS-1 9-CYCLOHEXADECADIENE

Origin of Product

United States

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